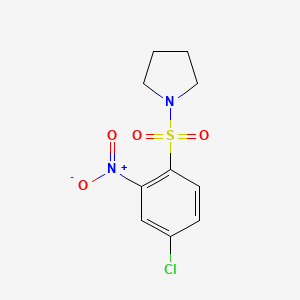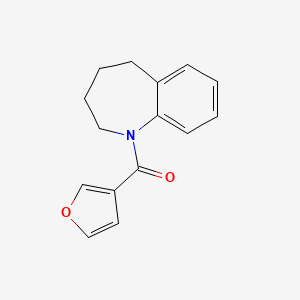
Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone, also known as FTBM, is a chemical compound that has been studied for its potential use in scientific research. FTBM belongs to the class of benzazepine derivatives and has shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is not fully understood, but it is believed to involve the modulation of dopamine receptor activity. Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to act as a partial agonist at dopamine D1 receptors and as an antagonist at dopamine D2 receptors. This activity may contribute to its potential use in the treatment of addiction.
Biochemical and Physiological Effects:
Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and nucleus accumbens, which are areas of the brain involved in reward processing. Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has also been shown to increase cAMP levels, which is a second messenger involved in intracellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone in lab experiments is its selectivity for dopamine receptors. This allows for more targeted studies of dopamine receptor activity. However, one limitation is that the mechanism of action of Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone. One direction is to further investigate its potential use in the treatment of addiction. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the development of more selective and potent Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone analogs may lead to new insights into dopamine receptor function.
Méthodes De Synthèse
The synthesis of Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone involves a multi-step process that starts with the reaction of furan-3-carboxylic acid with thionyl chloride to produce furan-3-yl chloride. This intermediate is then reacted with 2,3,4,5-tetrahydro-1-benzazepine in the presence of a base to produce Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone. The purity of Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone can be improved by recrystallization.
Applications De Recherche Scientifique
Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(13-8-10-18-11-13)16-9-4-3-6-12-5-1-2-7-14(12)16/h1-2,5,7-8,10-11H,3-4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGHNBPLDFFOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7529205.png)
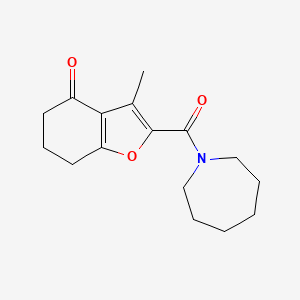
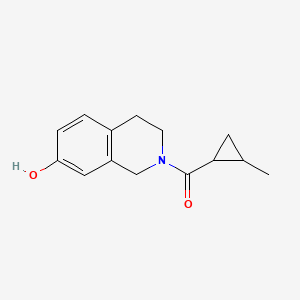

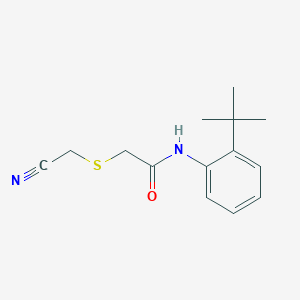
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7529232.png)


![4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide](/img/structure/B7529247.png)
![2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7529248.png)
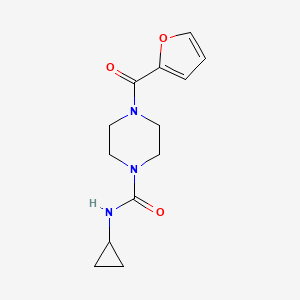

![N-methyl-N-[(4-phenylphenyl)methyl]methanesulfonamide](/img/structure/B7529274.png)
